(3R)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate
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Overview
Description
(3R)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . This compound is a morpholine derivative, characterized by the presence of a tert-butyl group and two methyl groups attached to the morpholine ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(3R)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(3R)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3R)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate include other morpholine derivatives with different substituents, such as:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the tert-butyl and methyl groups, which confer distinct chemical and physical properties. These properties make it suitable for various applications in research and industry .
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl (3R)-3,5-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-8-6-14-7-9(2)12(8)10(13)15-11(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9?/m1/s1 |
InChI Key |
ABUPJBWQVITJLQ-VEDVMXKPSA-N |
Isomeric SMILES |
C[C@@H]1COCC(N1C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1COCC(N1C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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